![molecular formula C16H16N2S2 B12567814 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline CAS No. 189747-86-2](/img/structure/B12567814.png)
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline is a heterocyclic compound with the molecular formula C14H12N2S2 It is a derivative of 1,10-phenanthroline, where the 2 and 9 positions are substituted with methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylsulfanyl reagents under specific conditions. One common method involves the use of methyl iodide and sodium methylsulfide in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atoms at the 2 and 9 positions with methylsulfanyl groups .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenanthroline derivatives.
Applications De Recherche Scientifique
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions, which are essential for microbial growth.
Medicine: Explored for its potential use in cancer therapy as a part of metal-based drugs that can target specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can interfere with various biological processes that depend on these ions. For example, in antimicrobial applications, the chelation of essential metal ions can inhibit the growth and proliferation of microorganisms. In cancer therapy, metal complexes of this compound can induce apoptosis in cancer cells by disrupting metal-dependent cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the methylsulfanyl substitutions.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of methylsulfanyl groups.
2,9-Dichloro-1,10-phenanthroline: Substituted with chlorine atoms instead of methylsulfanyl groups.
Uniqueness
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties. These modifications enhance its ability to form stable metal complexes and influence its reactivity in chemical reactions. The compound’s unique properties make it valuable for specific applications in catalysis, materials science, and medicinal chemistry .
Propriétés
Numéro CAS |
189747-86-2 |
|---|---|
Formule moléculaire |
C16H16N2S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2,9-bis(methylsulfanylmethyl)-1,10-phenanthroline |
InChI |
InChI=1S/C16H16N2S2/c1-19-9-13-7-5-11-3-4-12-6-8-14(10-20-2)18-16(12)15(11)17-13/h3-8H,9-10H2,1-2H3 |
Clé InChI |
RAZOIZFIZLUPJJ-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=NC2=C(C=CC3=C2N=C(C=C3)CSC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



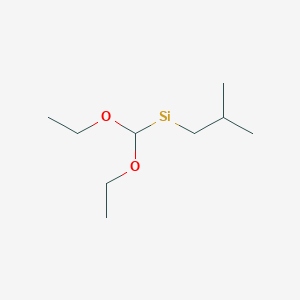
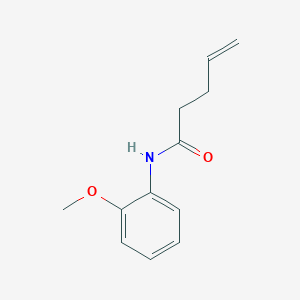
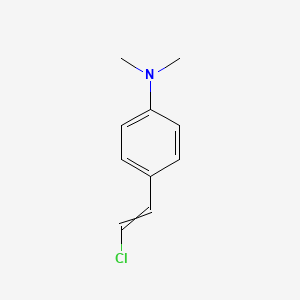

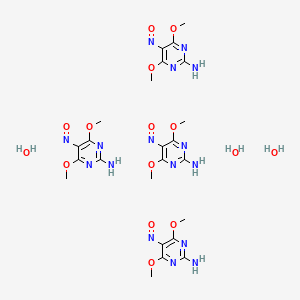
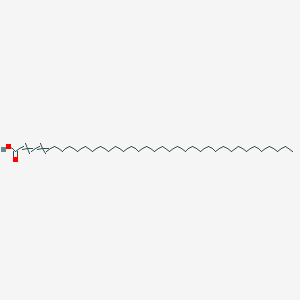
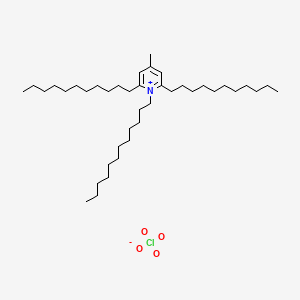
![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
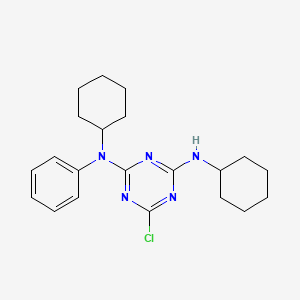
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
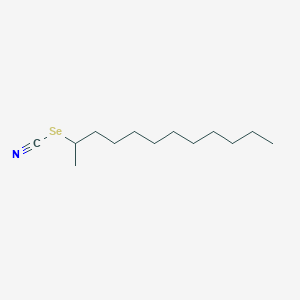
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
